molecular formula C18H30O2 B158088 Elaidolinolenic acid CAS No. 1955-33-5

Elaidolinolenic acid

Cat. No.: B158088
CAS No.: 1955-33-5
M. Wt: 278.4 g/mol
InChI Key: DTOSIQBPPRVQHS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octadeca-9,12,15-trienoic acid can be achieved through several steps starting from commercially available precursors. One common method involves the use of 7-bromo-heptan-1-ol, which undergoes a series of reactions including copper-catalyzed couplings and nitrile formation to yield the desired product .

Industrial Production Methods: Industrial production of octadeca-9,12,15-trienoic acid typically involves extraction from plant oils such as flaxseed, chia, and hemp. The oil is extracted using cold pressing or solvent extraction methods, followed by purification processes to isolate the fatty acid .

Comparison with Similar Compounds

Elaidolinolenic acid is unique among similar compounds due to its specific structure and biological activity. Similar compounds include:

Each of these compounds has unique properties and applications, highlighting the diversity and importance of polyunsaturated fatty acids in various fields.

Properties

CAS No.

1955-33-5

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

IUPAC Name

octadeca-9,12,15-trienoic acid

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20)

InChI Key

DTOSIQBPPRVQHS-UHFFFAOYSA-N

SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)O

Isomeric SMILES

CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)O

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)O

melting_point

29.5 - 30 °C

Key on ui other cas no.

28290-79-1
463-40-1
68132-21-8
1955-33-5

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Elaidolinolenic acid
Reactant of Route 2
Elaidolinolenic acid
Reactant of Route 3
Elaidolinolenic acid
Reactant of Route 4
Elaidolinolenic acid
Reactant of Route 5
Elaidolinolenic acid
Reactant of Route 6
Elaidolinolenic acid

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